

# 3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nitrobenzamide

Cat. No.: B147352

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Nitrobenzamide** is an organic compound featuring a benzene ring substituted with a nitro group (-NO<sub>2</sub>) and an amide group (-CONH<sub>2</sub>) at the meta position.<sup>[1]</sup> Its molecular formula is C<sub>7</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>.<sup>[1]</sup> This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis. The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the aromatic ring, while the amide group provides a site for further functionalization and participates in hydrogen bonding.<sup>[2][3]</sup> These characteristics make **3-nitrobenzamide** a key starting material for the synthesis of a wide range of molecules, most notably as a precursor to 3-aminobenzamide, a foundational scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.<sup>[4][5]</sup>

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of **3-nitrobenzamide** as a precursor, with a focus on detailed experimental protocols and data presentation for the research and drug development professional.

## Physicochemical Properties of 3-Nitrobenzamide

A summary of the key physical and chemical properties of **3-nitrobenzamide** is presented below. This data is essential for its handling, storage, and use in synthetic applications.

Property	Value	References
IUPAC Name	3-nitrobenzamide	[6][7]
Synonyms	m-Nitrobenzamide	[1][6]
CAS Number	645-09-0	[6]
Molecular Formula	C7H6N2O3	[1][6]
Molecular Weight	166.13 g/mol	[7]
Appearance	Yellow or off-white powder/crystal	[1][7][8]
Melting Point	140-143 °C	[8]
Solubility	Limited solubility in water. Soluble in polar organic solvents like ethanol and acetone.	[7][8][9]
Stability	Stable. Combustible. Incompatible with strong oxidizing agents.	[8]

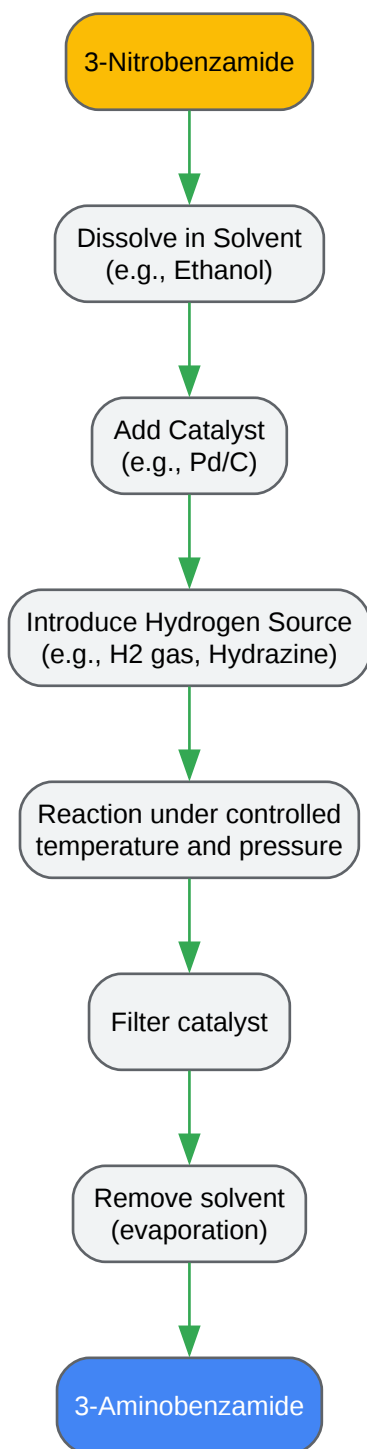
## Core Reactivity and Synthetic Transformations

The synthetic utility of **3-nitrobenzamide** stems from the reactivity of its three key components: the nitro group, the amide group, and the aromatic ring.

Caption: Core structure and reactivity of **3-nitrobenzamide**.

### 1. Reduction of the Nitro Group: Synthesis of 3-Aminobenzamide

The most significant transformation of **3-nitrobenzamide** is the reduction of its nitro group to form 3-aminobenzamide.[4] This product is a critical intermediate for the synthesis of PARP inhibitors.[4] Catalytic hydrogenation is a common and efficient method for this conversion.



[Click to download full resolution via product page](#)

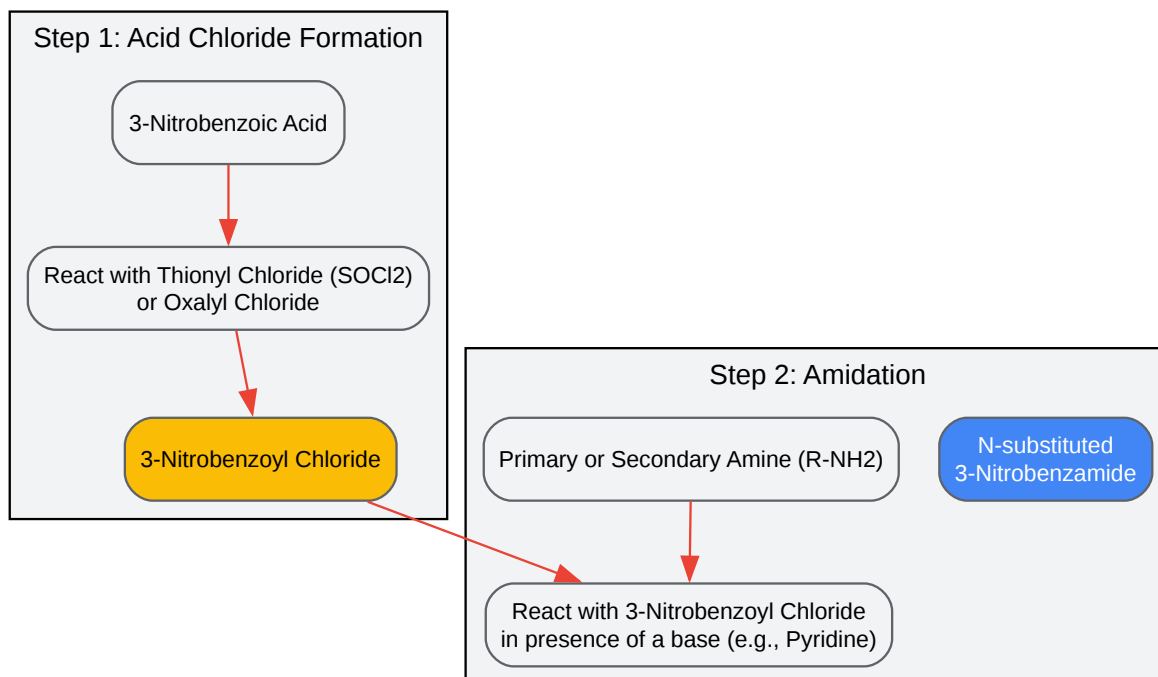
Caption: Workflow for the synthesis of 3-aminobenzamide.

Experimental Protocol: Catalytic Hydrogenation of **3-Nitrobenzamide**

- Materials: **3-nitrobenzamide**, Palladium on carbon (5% or 10% Pd/C), Ethanol (or other suitable solvent), Hydrogen source (Hydrogen gas cylinder or hydrazine hydrate).
- Procedure:
  - In a high-pressure reaction vessel (autoclave), dissolve **3-nitrobenzamide** in a suitable solvent such as ethanol.
  - Carefully add a catalytic amount of 5% Palladium on carbon (typically 1-5 mol% relative to the substrate).
  - Seal the vessel and purge the system several times with nitrogen gas to remove air, followed by purging with hydrogen gas.
  - Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and stir the mixture vigorously at room temperature.<sup>[10]</sup>
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
  - Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
  - Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
  - Concentrate the filtrate under reduced pressure to yield 3-aminobenzamide, which can be further purified by recrystallization if necessary.

## 2. N-Substitution of the Amide Group

**3-Nitrobenzamide** can be converted to its corresponding N-substituted derivatives. A standard approach involves the initial conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, which then reacts with a primary or secondary amine to form the desired N-substituted **3-nitrobenzamide**.<sup>[2][3]</sup>



[Click to download full resolution via product page](#)

Caption: Synthesis of N-substituted **3-nitrobenzamide**s.

#### Experimental Protocol: Synthesis of N-benzyl-**3-nitrobenzamide**

- Materials: 3-nitrobenzoyl chloride, benzylamine, an inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine or pyridine).<sup>[3]</sup>
- Procedure:
  - Dissolve benzylamine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.<sup>[3]</sup>
  - Add triethylamine (a slight excess, e.g., 1.1 equivalents) to the solution to act as an acid scavenger.<sup>[3]</sup>
  - In a separate flask, dissolve 3-nitrobenzoyl chloride in dichloromethane.

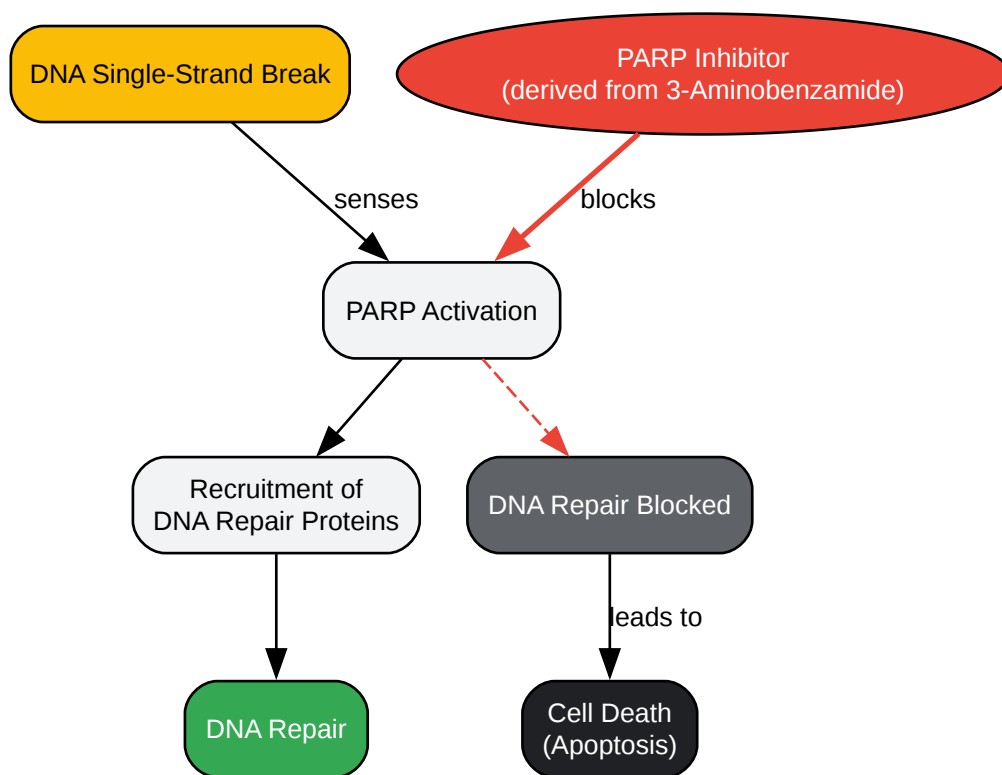
- Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with continuous stirring.[3]
- Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
- Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]
- Purify the N-benzyl-**3-nitrobenzamide** by recrystallization or column chromatography.[3]

### 3. Ring Functionalization

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (positions 5 relative to the amide). However, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at an ortho or para position relative to the nitro group. Synthesis of derivatives often involves starting with an already substituted 3-nitrobenzoic acid.[2] For example, 4-chloro-**3-nitrobenzamide** can be synthesized and the chloro group can be subsequently displaced by a nucleophile.

## Application in the Synthesis of PARP Inhibitors

A primary application of **3-nitrobenzamide** is its role as a precursor to 3-aminobenzamide, a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for DNA repair.[4][11] In cancer cells with existing DNA repair defects (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11][12] The benzamide moiety of 3-aminobenzamide mimics the nicotinamide portion of NAD<sup>+</sup>, the natural substrate for PARP, thus competitively inhibiting the enzyme.[4]



[Click to download full resolution via product page](#)

Caption: Simplified PARP inhibition signaling pathway.

The development of more potent and selective PARP inhibitors often involves modifying the 3-aminobenzamide scaffold. For instance, a common strategy is to use the amine group of 3-aminobenzamide as a handle for further reactions, such as Suzuki-Miyaura cross-coupling, to introduce biaryl moieties that enhance binding to the PARP enzyme.[5]

Synthetic Data for PARP Inhibitor Precursors

Precursor	Reaction	Reagents	Yield	Reference
3-Nitrobenzaldehyde	Conversion to 3-Nitrobenzamide	Hydroxylamine hydrochloride, Cs <sub>2</sub> CO <sub>3</sub> , Pd(OAc) <sub>2</sub>	57%	[13]
m-Nitrobenzonitrile	Hydrolysis to 3-Nitrobenzamide	CsOH·H <sub>2</sub> O, Ammonia water	75%	[13]
4-chloro-3-nitrobenzoic acid	Conversion to N-methyl-4-(methylamino)-3-nitrobenzamide	Methylamine, SOCl <sub>2</sub>	up to 99.5%	[14]
p-nitrobenzoic acid	Conversion to p-aminobenzamide (via p-nitrobenzamide)	Thionyl chloride, Ammonia, Iron powder/acetic acid	83.4%	[15]

## Conclusion

**3-Nitrobenzamide** is a cornerstone precursor in organic synthesis, distinguished by the versatile reactivity of its nitro and amide functional groups. Its pivotal role in the synthesis of 3-aminobenzamide solidifies its importance in medicinal chemistry, particularly in the development of life-saving PARP inhibitors for cancer treatment. The synthetic routes and protocols detailed in this guide highlight its utility and provide a practical framework for its application in research and development. The continued exploration of **3-nitrobenzamide** and its derivatives promises to yield novel molecules with significant therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. CAS 645-09-0: 3-Nitrobenzamida | CymitQuimica [cymitquimica.com]
- 2. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-NITROBENZAMIDE | CAS 645-09-0 [matrix-fine-chemicals.com]
- 7. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. CN106946726A - A kind of method for synthesizing Para Amino Benzamide - Google Patents [patents.google.com]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Page loading... [guidechem.com]
- 14. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 15. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147352#3-nitrobenzamide-as-a-precursor-in-organic-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)